(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Catalog No.
S716325
CAS No.
501015-22-1
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanopheny...

CAS Number

501015-22-1

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

IUPAC Name

(3R)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

PYMTTWVQVSELBI-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C#N

Peptide Synthesis:

  • (R)-Boc-4-CN-Phe is a valuable building block for the synthesis of peptides containing the 4-cyanophenylalanine (4-CN-Phe) amino acid residue. These peptides can be used to study various biological processes, including protein-protein interactions, enzyme function, and signal transduction. [Source: AChemBlock, ""]

Medicinal Chemistry:

  • The 4-CN-Phe residue can be incorporated into drug candidates due to its unique properties, such as the ability to mimic the natural amino acid phenylalanine while introducing a cyano group that can enhance binding to specific targets. Researchers are exploring the potential of (R)-Boc-4-CN-Phe in the development of drugs for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. [Source: ScienceDirect, ""]

Protein Engineering:

  • By incorporating (R)-Boc-4-CN-Phe into specific positions within a protein, researchers can introduce new functionalities or modify existing ones. This approach can be used to study protein structure-function relationships, design novel biocatalysts with improved properties, and develop new tools for biotechnology applications. [Source: National Institutes of Health, ""]

Chemical Biology:

  • (R)-Boc-4-CN-Phe can be used as a probe molecule to study various cellular processes involving protein interactions and modifications. By attaching a reporter group (e.g., fluorescent tag) to the molecule, researchers can track its localization and interactions within cells, providing valuable insights into cellular functions. [Source: Royal Society of Chemistry, ""]

XLogP3

1.7

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid

Dates

Modify: 2023-08-15

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